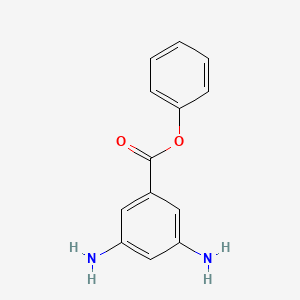
Phenyl 3,5-diaminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3,5-diaminobenzoate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with amino groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 3,5-diaminobenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dinitrobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride to form phenyl 3,5-dinitrobenzoate. This intermediate is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the nitro groups to amino groups, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3,5-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration with concentrated nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenyl 3,5-dinitrobenzoate.
Reduction: Various reduced derivatives depending on the reaction conditions.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Phenyl 3,5-diaminobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polyimides and liquid crystal alignment films.
Mechanism of Action
The mechanism of action of phenyl 3,5-diaminobenzoate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their function. In medicinal chemistry, the compound’s ability to inhibit certain enzymes or modulate receptor activity is of particular interest.
Comparison with Similar Compounds
Phenyl 3,5-diaminobenzoate can be compared with other similar compounds such as:
Phenyl 2,4-diaminobenzoate: Differing in the position of the amino groups, which affects its reactivity and applications.
Phenyl 3,5-diaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group, leading to different chemical properties and uses.
Phenyl 3,5-dinitrobenzoate: The nitro derivative, which is an intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ester functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
141288-44-0 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C13H12N2O2/c14-10-6-9(7-11(15)8-10)13(16)17-12-4-2-1-3-5-12/h1-8H,14-15H2 |
InChI Key |
GMIYURCWSJKRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















